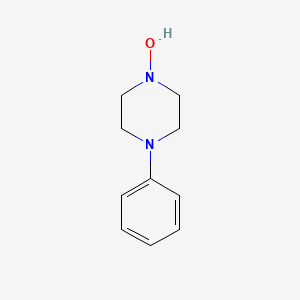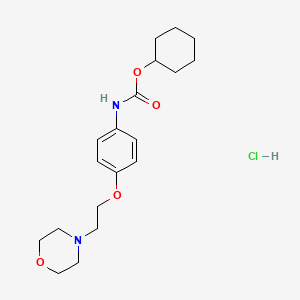
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C19H28N2O4.ClH and a molecular weight of 384.898 . It is also known by its systematic name, carbamic acid, [4-[2-(4-morpholinyl)ethoxy]phenyl]-, cyclohexyl ester, monohydrochloride . This compound is characterized by its achiral nature and lack of defined stereocenters .
Vorbereitungsmethoden
The preparation of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves the synthesis of the carbamate ester. The synthetic route typically includes the reaction of cyclohexyl isocyanate with 4-(2-morpholinoethoxy)phenol under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride can be compared with other similar compounds, such as:
Cyclohexyl (4-(2-piperidinoethoxy)phenyl)carbamate: This compound has a similar structure but with a piperidinoethoxy group instead of a morpholinoethoxy group.
Cyclohexyl (4-(2-dimethylaminoethoxy)phenyl)carbamate: This compound features a dimethylaminoethoxy group, offering different chemical and biological properties.
Eigenschaften
CAS-Nummer |
94088-64-9 |
|---|---|
Molekularformel |
C19H29ClN2O4 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c22-19(25-18-4-2-1-3-5-18)20-16-6-8-17(9-7-16)24-15-12-21-10-13-23-14-11-21;/h6-9,18H,1-5,10-15H2,(H,20,22);1H |
InChI-Schlüssel |
JGQKZMFKXLKHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



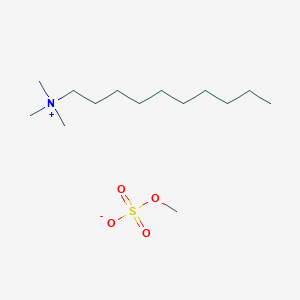
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
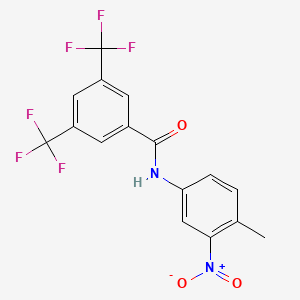

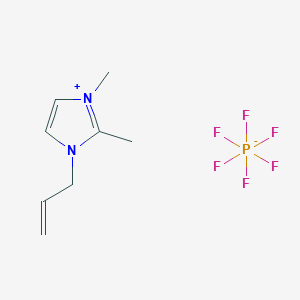
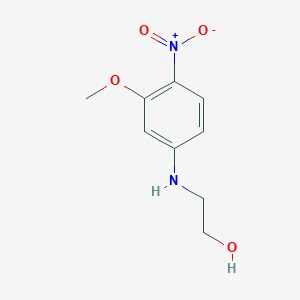
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)
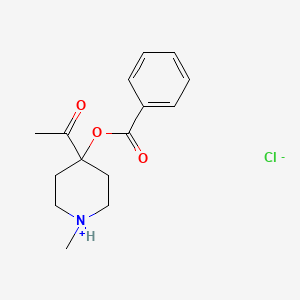
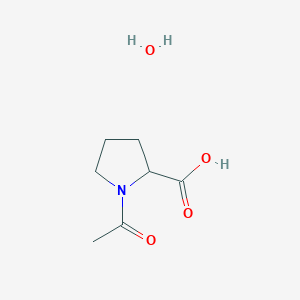
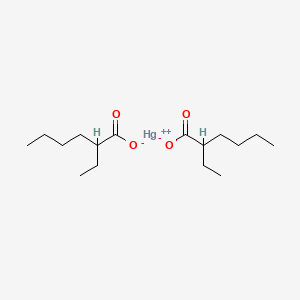
![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
